Cas no 1565592-04-2 (5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole)
5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 5-methyl-3-(2-pyrrolidinyl)-
- 5-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole
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- Inchi: 1S/C8H13N3/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3,(H,10,11)
- InChI Key: BRBVLRUQKIZPDC-UHFFFAOYSA-N
- SMILES: N1C(C)=CC(C2CCCN2)=N1
Experimental Properties
- Density: 1.105±0.06 g/cm3(Predicted)
- Boiling Point: 323.0±30.0 °C(Predicted)
- pka: 14.45±0.10(Predicted)
5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M266171-100mg |
5-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole |
1565592-04-2 | 100mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M266171-500mg |
5-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole |
1565592-04-2 | 500mg |
$ 590.00 | 2022-06-04 | ||
| TRC | M266171-1g |
5-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole |
1565592-04-2 | 1g |
$ 910.00 | 2022-06-04 | ||
| Life Chemicals | F8884-9338-0.25g |
5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole |
1565592-04-2 | 95%+ | 0.25g |
$1055.0 | 2023-09-05 | |
| Life Chemicals | F8884-9338-0.5g |
5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole |
1565592-04-2 | 95%+ | 0.5g |
$1111.0 | 2023-09-05 | |
| Life Chemicals | F8884-9338-1g |
5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole |
1565592-04-2 | 95%+ | 1g |
$1170.0 | 2023-09-05 | |
| Life Chemicals | F8884-9338-2.5g |
5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole |
1565592-04-2 | 95%+ | 2.5g |
$2340.0 | 2023-09-05 | |
| Life Chemicals | F8884-9338-5g |
5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole |
1565592-04-2 | 95%+ | 5g |
$3510.0 | 2023-09-05 | |
| Life Chemicals | F8884-9338-10g |
5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole |
1565592-04-2 | 95%+ | 10g |
$5010.0 | 2023-09-05 |
5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole
5-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole: A Comprehensive Overview
The compound 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole (CAS No. 1565592-04-2) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This molecule, characterized by its pyrazole ring substituted with a methyl group and a pyrrolidine moiety, exhibits unique chemical properties and potential applications in drug development and advanced materials. In this article, we delve into the structural features, synthesis methods, pharmacological activities, and recent research advancements related to this compound.
Structural Features and Chemical Properties
The molecular structure of 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is defined by its pyrazole core, a five-membered ring containing two nitrogen atoms. The substitution pattern includes a methyl group at position 5 and a pyrrolidine group at position 3. This arrangement imparts distinct electronic and steric properties to the molecule, making it versatile for various chemical reactions. The pyrrolidine ring contributes to the compound's lipophilicity, enhancing its potential for bioavailability in pharmacological applications.
Recent studies have highlighted the stability of this compound under diverse chemical conditions. Its ability to undergo nucleophilic aromatic substitution and conjugate addition reactions has been extensively explored, making it a valuable intermediate in organic synthesis. Furthermore, the compound's UV-vis absorption properties have been studied, revealing its potential as a chromophore in optoelectronic materials.
Synthesis Methods
The synthesis of 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole involves multi-step processes that combine principles of heterocyclic chemistry and organometallic catalysis. One prominent method involves the reaction of 1H-pyrazole derivatives with substituted aldehydes or ketones under acidic conditions, followed by cyclization to form the pyrrolidine ring. Recent advancements in catalytic systems have enabled higher yields and improved selectivity in these reactions.
Another approach utilizes transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to assemble the pyrazole framework with the pyrrolidine substituent. This method has been particularly useful for constructing complex molecules with precise stereochemistry. Researchers have also explored microwave-assisted synthesis techniques, which significantly reduce reaction times while maintaining product quality.
Pharmacological Activities and Applications
The pharmacological profile of 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole has been extensively investigated in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with significant activity against cyclooxygenase (COX) enzymes. The compound's ability to inhibit COX-2 selectively over COX-1 suggests its utility in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
In addition to its anti-inflammatory properties, this compound has shown promise as an antifungal agent. Studies conducted on fungal pathogens such as *Candida albicans* have revealed its ability to disrupt cellular membranes and inhibit fungal growth. These findings underscore its potential for use in antifungal therapies, particularly against drug-resistant strains.
Recent research has also explored the anticancer potential of 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways and modulates key signaling molecules involved in cancer progression.
Applications in Material Science
Beyond pharmacology, 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole has found applications in material science due to its unique electronic properties. Its ability to act as a π-conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Recent studies have focused on incorporating this compound into polymer blends to enhance their electrical conductivity and thermal stability.
The compound's role as a building block for advanced materials has also been explored. Its use in constructing two-dimensional materials and nanocomposites has shown potential for applications in energy storage devices such as supercapacitors and batteries.
Conclusion
5-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole (CAS No. 1565592-04-) is a versatile compound with diverse applications across multiple scientific domains. Its unique structural features, coupled with advancements in synthetic methodologies and pharmacological insights, position it as a valuable tool for researchers in drug discovery and material science.
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